A Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
A Technical Guide to the Structure Elucidation of 1-Tert-butyl 4-methyl azepane-1,4-dicarboxylate
Introduction
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is a privileged structure in modern medicinal chemistry. Its inherent three-dimensional confirmation provides an excellent framework for developing novel therapeutics by allowing for diverse substitution patterns to fine-tune pharmacological and pharmacokinetic properties.[1][2] 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate is a key building block, featuring a versatile diester substitution pattern on the azepane core. The tert-butoxycarbonyl (Boc) group serves as a common protecting group for the nitrogen, while the methyl ester at the 4-position offers a site for further chemical modification.
Accurate and unambiguous structure elucidation is the cornerstone of chemical synthesis and drug development. This technical guide provides a comprehensive, multi-technique approach to the structural verification of 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate. We will proceed through a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to build a cohesive and definitive structural proof.
Section 1: Foundational Analysis: Molecular Formula and Degree of Unsaturation
Before delving into complex spectroscopic data, the first step is to establish the molecular formula and calculate the degree of unsaturation (DoU). This provides a fundamental check for the presence of rings or multiple bonds.
-
Molecular Formula: C₁₃H₂₃NO₄[3]
-
Molecular Weight: 257.33 g/mol
The Degree of Unsaturation is calculated as follows: DoU = C + 1 - (H/2) + (N/2) DoU = 13 + 1 - (23/2) + (1/2) = 14 - 11.5 + 0.5 = 3
A DoU of 3 is consistent with the proposed structure, which contains two double bonds (one in the carbamate carbonyl and one in the ester carbonyl) and one ring (the azepane core). This initial calculation provides confidence that the proposed formula aligns with the expected structural features.
Section 2: Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is indispensable for determining the molecular weight of a compound and providing structural clues through fragmentation analysis. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
Experimental Protocol: ESI-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.
-
Analysis Mode: Acquire data in positive ion mode. ESI is a soft ionization technique that typically yields the protonated molecular ion [M+H]⁺ and other adducts like the sodium adduct [M+Na]⁺.
-
Tandem MS (MS/MS): To induce fragmentation, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a product ion spectrum.
Data Interpretation
The primary goal is to observe the molecular ion and characteristic fragments that correspond to the key structural motifs: the N-Boc protecting group and the methyl ester.
Caption: Primary fragmentation pathways for the N-Boc group in positive-ion ESI-MS.
Section 3: Infrared (IR) Spectroscopy: Functional Group Identification
FTIR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule. For 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate, the most informative regions of the spectrum are the carbonyl (C=O) and C-O stretching frequencies.
Experimental Protocol: ATR-FTIR Analysis
-
Sample Preparation: Place a small amount of the neat sample (if liquid) or solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically over a range of 4000-500 cm⁻¹.
-
Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis and subtract it from the sample spectrum.
Data Interpretation
The presence of two distinct carbonyl groups, a carbamate and an ester, is the key feature to confirm. These groups have characteristic, strong absorption bands that are readily distinguishable.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment | Reference |
| ~2970-2850 | C-H stretch | Aliphatic C-H bonds in azepane ring and alkyl esters | [4] |
| ~1735 | C=O stretch | Strong absorption from the methyl ester carbonyl | [4] |
| ~1690 | C=O stretch | Strong absorption from the carbamate (N-Boc) carbonyl | [5][6] |
| ~1250 & ~1160 | C-O stretch | Asymmetric and symmetric stretching of the ester and carbamate C-O bonds | [7] |
| ~1365 | C-N stretch | Carbamate C-N bond | [6] |
The clear observation of two separate carbonyl peaks at approximately 1735 cm⁻¹ and 1690 cm⁻¹ provides strong evidence for the presence of both the ester and carbamate functionalities, respectively.
Section 4: Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint
NMR spectroscopy provides the most detailed information, allowing for the complete mapping of the carbon and proton framework of the molecule. A combination of 1D (¹H, ¹³C) and 2D experiments provides unambiguous structural confirmation. [8][9]
Caption: Integrated NMR strategy for unambiguous structure elucidation.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum, along with a DEPT-135 experiment to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra to establish correlations.
¹H NMR Data Interpretation (500 MHz, CDCl₃)
The ¹H NMR spectrum can be divided into distinct regions corresponding to the Boc group, the methyl ester, and the azepane ring protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~3.67 | Singlet | 3H | -OCH₃ (Ester) | Classic chemical shift for a methyl ester. |
| ~3.6-3.4 | Multiplet | 4H | H2, H7 (Azepane) | Protons adjacent to the electron-withdrawing carbamate nitrogen are deshielded. |
| ~2.8-2.7 | Multiplet | 1H | H4 (Azepane) | Methine proton deshielded by the adjacent ester group. |
| ~2.0-1.7 | Multiplet | 6H | H3, H5, H6 (Azepane) | Remaining aliphatic methylene protons of the azepane ring. |
| 1.46 | Singlet | 9H | -C(CH₃)₃ (Boc) | Characteristic large singlet for the nine equivalent protons of the tert-butyl group. [7] |
¹³C NMR Data Interpretation (125 MHz, CDCl₃)
The ¹³C NMR spectrum confirms the presence of 13 unique carbon atoms, and the chemical shifts are highly diagnostic of the electronic environment.
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment | Rationale |
| ~175.5 | C (Quaternary) | C=O (Ester) | Typical chemical shift for an ester carbonyl. [7] |
| ~155.2 | C (Quaternary) | C=O (Carbamate) | Typical chemical shift for a carbamate carbonyl. [7] |
| ~79.5 | C (Quaternary) | -C (CH₃)₃ (Boc) | Quaternary carbon of the Boc group, shifted downfield by oxygen. [7] |
| ~51.8 | CH₃ | -OC H₃ (Ester) | Methyl carbon of the ester. [7] |
| ~48-46 | CH₂ | C2, C7 (Azepane) | Carbons adjacent to nitrogen. |
| ~42.1 | CH | C4 (Azepane) | Methine carbon bearing the ester group. |
| ~35-28 | CH₂ | C3, C5, C6 (Azepane) | Remaining aliphatic carbons of the azepane ring. |
| 28.4 | CH₃ | -C(C H₃)₃ (Boc) | The three equivalent methyl carbons of the Boc group. [7] |
Section 5: Integrated Analysis and Final Confirmation
The structure of 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate is unequivocally confirmed by the powerful synergy of the described spectroscopic techniques.
-
Mass Spectrometry confirms the molecular formula C₁₃H₂₃NO₄ via an accurate mass measurement of the molecular ion ([M+H]⁺ at m/z 258.1699). Tandem MS reveals characteristic fragmentations, including the loss of isobutylene (m/z 202) and the entire Boc group (m/z 158), validating the N-Boc-azepane substructure.
-
Infrared Spectroscopy provides clear evidence for the required functional groups. Two distinct, strong carbonyl absorptions at ~1735 cm⁻¹ and ~1690 cm⁻¹ definitively confirm the presence of both an ester and a carbamate, respectively.
-
NMR Spectroscopy delivers the final, detailed blueprint. ¹H NMR shows the correct number of protons in distinct chemical environments, including the signature singlets for the methyl ester (3H) and tert-butyl group (9H). ¹³C NMR and DEPT experiments confirm the presence of all 13 carbons, including the two carbonyls, the four unique carbons of the Boc group, the ester methyl, and the six distinct carbons of the substituted azepane ring.
Together, these complementary datasets leave no ambiguity and provide a robust, self-validating confirmation of the assigned structure.
References
-
Detection of Organophosphorus, Pyrethroid, and Carbamate Pesticides in Tomato Peels: A Spectroscopic Study. MDPI. [Link]
-
SUPPLEMENTARY INFORMATION. Macmillan Group - Princeton University. [Link]
-
Electrospray ionization tandem mass spectrometric study on the effect of N-terminal beta- and gamma-carbo amino acids on fragmentation of GABA-hybrid peptides. PubMed. [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. Reddit. [Link]
-
FT-IR absorption bands in CA carbamate (CA-P 1 , CA-P 2 ). ResearchGate. [Link]
-
Normalized FTIR spectra of a) parent PUA and its solid degradation products obtained ... ResearchGate. [Link]
-
An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II. NIH. [Link]
-
SUPPORTING INFORMATION. The Royal Society of Chemistry. [Link]
-
Accelerated tert-butyloxycarbonyl deprotection of amines in microdroplets produced by a pneumatic spray. OSTI.gov. [Link]
-
Chemical shifts of cyclic ester methylene and carbonyl carbon in the... ResearchGate. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
-
Amine Fragmentation. Chemistry LibreTexts. [Link]
-
NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study. Natural Product Communications. [Link]
-
1 H NMR and 13 C NMR of the prepared compounds. ResearchGate. [Link]
-
Structure Elucidation by NMR in Organic Chemistry. Wiley. [Link]
-
Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology. NIH. [Link]
-
Azepane | C6H13N | MD Topology | NMR | X-Ray. ATB. [Link]
Sources
- 1. Exploring Simple Drug Scaffolds from the Generated Database Chemical Space Reveals a Chiral Bicyclic Azepane with Potent Neuropharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-tert-butyl 4-methyl azepane-1,4-dicarboxylate,1259065-07-0-Amadis Chemical [amadischem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. NMR spectroscopy: structure elucidation of cycloelatanene A: a natural product case study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. smbstcollege.com [smbstcollege.com]
